molecular formula C8H8N2O3 B1331457 Terephthalic acid hydrazide CAS No. 46206-74-0

Terephthalic acid hydrazide

Cat. No.: B1331457
CAS No.: 46206-74-0
M. Wt: 180.16 g/mol
InChI Key: MTVPAGODJIOVSB-UHFFFAOYSA-N
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Description

Terephthalic acid hydrazide (TAH), also known as terephthalic dihydrazide or benzene-1,4-dicarbohydrazide (C₈H₁₀N₄O₂, MW: 194.19 g/mol), is a symmetrical aromatic dihydrazide derived from terephthalic acid. Its synthesis involves two key steps:

Esterification: Terephthalic acid reacts with ethanol in the presence of concentrated sulfuric acid to form diethyl terephthalate (C₁₂H₁₄O₄) .

Hydrazinolysis: The ester reacts with hydrazine hydrate in ethanol under reflux, yielding TAH as a pale brown or white crystalline solid. Reported melting points range from 214°C to 283°C, with yields of 80–86% .

TAH exhibits characteristic IR absorption at 1642 cm⁻¹ for the C=O stretch of the hydrazide group, distinguishing it from its ester precursor (1728 cm⁻¹) . It is widely used in polymer chemistry, liquid crystals, and as a precursor for bioactive heterocycles .

Biological Activity

Terephthalic acid hydrazide (TAH) is a compound derived from terephthalic acid, known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of TAH, including its antimicrobial, anticancer, and other pharmacological properties. The findings are supported by various research studies and case analyses.

Chemical Structure and Properties

This compound is characterized by its hydrazide functional group attached to a terephthalic acid moiety. This structure is significant as it influences the compound's reactivity and biological interactions.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of TAH and its derivatives. The following table summarizes key findings from various studies regarding the antibacterial activity of TAH against different bacterial strains:

Compound Bacterial Strain Zone of Inhibition (mm) Reference
This compoundStaphylococcus aureus (G+)21Kumar et al. (2011)
This compoundEscherichia coli (G-)20Narisetty et al. (2013)
Terephthalic Acid DihydrazideStaphylococcus epidermidis (G+)18Hossain et al. (2022)
This compound DerivativesPseudomonas aeruginosa (G-)22Hossain et al. (2022)

The results indicate that TAH exhibits moderate to strong antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. The zones of inhibition suggest that TAH can be further explored as a potential antimicrobial agent.

Anticancer Activity

Recent investigations have highlighted the cytotoxic effects of TAH derivatives on cancer cell lines. A notable study evaluated the potency of these compounds against human colon cancer cells, revealing that certain derivatives exhibited significantly higher toxicity than conventional chemotherapeutics like 5-fluorouracil.

Case Study: Cytotoxicity Against Colon Cancer Cells

A series of benzylidene hydrazides derived from terephthalic acid were tested against HCT116 and HT29 colon cancer cell lines. The results are summarized in the following table:

Compound Cell Line IC50 (µM) Relative Potency to 5-FU
Benzylidene Hydrazide 1aHCT1160.5142 times
Benzylidene Hydrazide 2bHT290.4141 times
Benzylidene Hydrazide 3cHCT1161.070 times

These findings suggest that certain derivatives of TAH have substantial potential as novel anticancer agents, particularly due to their ability to overcome multidrug resistance in cancer therapy .

Mechanistic Insights

The mechanism of action for the biological activities of TAH involves several pathways:

  • Antimicrobial Mechanism : The hydrazide group may interact with bacterial cell walls or inhibit essential enzymes, leading to cell death.
  • Cytotoxic Mechanism : The structural features of TAH allow it to interact with DNA or other cellular targets, inducing apoptosis in cancer cells.

Scientific Research Applications

Chemical Synthesis

Versatile Building Block
Terephthalic acid hydrazide serves as a crucial building block for synthesizing a wide range of heterocyclic compounds. It readily reacts with various reagents, leading to the formation of derivatives such as bis-thiosemicarbazides and bis-1,2,4-triazoles. These intermediates can be further cyclized to yield valuable compounds with potential applications in pharmaceuticals and agrochemicals .

Synthetic Routes
The synthesis of this compound can be achieved through several methods, including:

  • Aminolytic depolymerization of polyester waste.
  • Reactions with isothiocyanates , leading to bis-thiosemicarbazides.
  • Cyclization reactions with aromatic acids and aldehydes to produce various triazole and thiadiazole derivatives .

Medicinal Chemistry

Cytotoxic Properties
Recent studies have highlighted the cytotoxic potential of benzylidene hydrazides derived from this compound. These compounds have shown significant activity against various cancer cell lines, indicating their potential as chemotherapeutic agents .

Antibacterial Activity
this compound derivatives have also demonstrated notable antibacterial properties. Research has indicated that certain synthesized compounds exhibit effectiveness against multiple bacterial strains, suggesting their utility in developing new antimicrobial agents .

Materials Science

Polymer Chemistry
In materials science, this compound is utilized in the synthesis of poly(ester hydrazide) copolymers. These copolymers exhibit unique properties that can be tailored for specific applications, such as coatings and adhesives .

Corrosion Inhibition
Studies have shown that derivatives of this compound function effectively as corrosion inhibitors in acidic environments. The inhibition efficiency can reach up to 97.2% under optimal conditions, making it a promising candidate for protecting metals from corrosion .

Case Studies

Application AreaCompound DerivativeKey FindingsReference
Medicinal ChemistryBenzylidene HydrazidesSignificant cytotoxicity against cancer cells
Antimicrobial AgentsVarious DerivativesEffective against multiple bacterial strains
Polymer ChemistryPoly(ester hydrazide) CopolymersUnique properties suitable for coatings
Corrosion InhibitionThis compound DerivativesHigh inhibition efficiency in acidic media

Chemical Reactions Analysis

Cyclization Reactions with Aromatic Acids

TAH reacts with substituted benzoic acids to form 1,4-bis(5-aryl-1,3,4-oxadiazole-2-yl)benzene derivatives through dehydrative cyclization (phosphorus oxychloride catalysis) .

Reaction Scheme :

TAH+2Ar COOHPOCl3Bis oxadiazoles+4H2O\text{TAH}+2\text{Ar COOH}\xrightarrow{\text{POCl}_3}\text{Bis oxadiazoles}+4\text{H}_2\text{O}

Representative Products :

Aryl Group (Ar)Product Yield (%)Antibacterial Activity (MIC, μg/mL)
4-Nitrobenzene7812.5 (S. aureus)
3-Chlorobenzene826.25 (E. coli)

Condensation with Aldehydes

TAH undergoes Knoevenagel-type condensations with aromatic aldehydes to form bis-Schiff base intermediates, which can be further cyclized to thiazolidinones :

Step 1 :

TAH+2R CHOBis hydrazones\text{TAH}+2\text{R CHO}\rightarrow \text{Bis hydrazones}

Step 2 (Cyclization with thioglycolic acid):

Bis hydrazones+HSCH2COOHBis thiazolidinones\text{Bis hydrazones}+\text{HSCH}_2\text{COOH}\rightarrow \text{Bis thiazolidinones}

Key Findings :

  • 4-Fluorobenzaldehyde derivatives showed 92% inhibition against Candida albicans at 50 μg/mL

  • Electron-withdrawing substituents enhance antimicrobial potency

Acylation with Cyclohexanecarbonyl Chloride

TAH reacts with cyclohexanecarbonyl chloride in DMF/pyridine to form N,N'-dicyclohexyl terephthalic dihydrazide (DCTDH) :

Reaction Conditions :

  • Solvent: N,N-dimethylformamide

  • Acid scavenger: Pyridine (0.19 mol ratio)

  • Atmosphere: Argon

  • Yield: Not explicitly reported, but characterized by FTIR and DSC

Stoichiometry :

TAH+2C6H11COClDCTDH+2HCl\text{TAH}+2\text{C}_6\text{H}_{11}\text{COCl}\rightarrow \text{DCTDH}+2\text{HCl}

Formation of Triazolo-Thiadiazole Hybrids

Oxidative cyclization of TAH with CS₂/KOH produces bis- triazolo[3,4-b] thiadiazoles :

Reaction Pathway :

TAHCS2/KOHBis triazolothiadiazoles\text{TAH}\xrightarrow{\text{CS}_2/\text{KOH}}\text{Bis triazolothiadiazoles}

Biological Activity :

  • 3,4-Dimethoxyphenyl derivatives exhibited MIC = 3.125 μg/mL against Bacillus subtilis

  • Structure-activity relationship (SAR) studies show enhanced activity with methoxy substituents

Nucleophilic Acyl Substitution

TAH participates in metal-free coupling reactions with N-tosylhydrazones catalyzed by TBAI/TBHP, forming bisamides :

General Reaction :

TAH+2R C O NH NHTsBisamides+2TsH\text{TAH}+2\text{R C O NH NHTs}\rightarrow \text{Bisamides}+2\text{TsH}

Advantages :

  • Room-temperature reaction

  • Broad functional group tolerance

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for terephthalic acid hydrazide and its derivatives?

this compound is typically synthesized via a two-step process: (1) esterification of terephthalic acid followed by (2) reaction with hydrazine hydrate. For example, in the synthesis of S-triazine bishydrazido polymers, this compound is first prepared and then reacted with dichloro-s-triazine derivatives in acetonitrile using K₂CO₃ as a base, followed by reflux and purification . Microwave-assisted methods have also been developed to accelerate hydrazide formation, reducing reaction times from hours to minutes while maintaining high yields .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound derivatives?

Characterization relies on a combination of:

  • 1H/13C NMR to confirm hydrazide bond formation and aromatic substitution patterns.
  • FT-IR for identifying N–H (3100–3300 cm⁻¹) and C=O (1650–1700 cm⁻¹) stretches.
  • HPLC and TLC for purity assessment .
  • LC-MS to verify molecular weights of novel derivatives, particularly in pharmacological studies .

Q. How are this compound derivatives applied in polymer chemistry?

These derivatives serve as cross-linkers or monomers in polymers. For instance, this compound reacts with dichloro-s-triazines to form flame-retardant polymers for polypropylene composites . In hydrogels, polyvalent hydrazide cross-linkers derived from terephthalic acid enhance structural stability and resistance to enzymatic degradation (e.g., hyaluronidase) .

Advanced Research Questions

Q. How can contradictory outcomes in the synthesis of aryl aldehyde-coupled hydrazides be analyzed?

Evidence shows that reactions of hydrazides with aryl aldehydes may fail due to steric hindrance or electronic effects. For example, phthalic acid hydrazide failed to react with aryl aldehydes, but this compound derivatives succeeded, likely due to differences in aromatic ring spacing (para vs. ortho substitution). X-ray crystallography of representative compounds (e.g., 1b, 2b, 3b) revealed that optimal distances (6–8 Å) between aryl rings are critical for successful Schiff base formation . Adjusting reaction solvents (e.g., DMSO vs. ethanol) or using catalytic acetic acid can mitigate such issues .

Q. What computational strategies are used to design this compound-based corrosion inhibitors?

Density functional theory (DFT) simulations predict the corrosion inhibition efficiency by analyzing:

  • Frontier molecular orbitals (HOMO-LUMO gaps) to assess electron donation/acceptance.
  • Fukui indices to identify reactive sites for adsorption on metal surfaces.
  • Molecular dynamics to simulate interactions between hydrazide derivatives and iron surfaces in corrosive media . Modifying terminal functional groups (e.g., adding electron-withdrawing substituents) enhances adsorption strength and inhibition performance.

Q. How can hydrazide derivatives be optimized for selective MAO-B inhibition in neurodegenerative disease research?

Structural modifications focus on:

  • Scaffold hybridization : Combining this compound with ferulic acid derivatives to exploit dual antioxidant and MAO-B inhibitory activity .
  • Substituent tuning : Introducing hydrophobic groups (e.g., bromine, tert-butyl) to improve blood-brain barrier permeability.
  • In vitro assays : Measuring IC₅₀ values against recombinant MAO-B isoforms and comparing selectivity ratios over MAO-A .

Q. What experimental design considerations are critical for evaluating hydrazide-based hydrogels in biomedical applications?

Key factors include:

  • Cross-linker density : Adjusting the ratio of terephthalic acid dihydrazide to hyaluronic acid to balance mechanical strength and biodegradability .
  • Enzymatic stability : Testing resistance to hyaluronidase via mass loss assays over 24–72 hours.
  • pH responsiveness : Monitoring gel dissolution rates in buffers (pH 5.0–8.0) to simulate physiological conditions .

Q. Methodological Considerations

Q. How to address low yields in microwave-assisted hydrazide synthesis?

Optimize parameters:

  • Power and irradiation time : Excessive power can degrade reactants; e.g., indomethacin hydrazide synthesis requires 300 W for 10 minutes .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve microwave absorption.
  • Precursor activation : Pre-forming esters or acid chlorides (e.g., via thionyl chloride) enhances reactivity .

Q. What strategies validate the biological activity of hydrazide derivatives while minimizing false positives?

  • Counter-screening : Test compounds against non-target enzymes (e.g., carbonic anhydrase) to rule out non-specific inhibition .
  • Cellular uptake studies : Use fluorescently tagged derivatives (e.g., pyrene-conjugated hydrazides) to confirm intracellular delivery .
  • Dose-response validation : Repeat assays at multiple concentrations to establish reproducible IC₅₀ values .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Properties of Terephthalic Acid Hydrazide and Analogues

Compound Structure Key Properties Applications References
This compound Para-substituted aromatic dihydrazide MP: 214–283°C; IR C=O: 1642 cm⁻¹; High thermal stability Polymers, antimicrobial agents, liquid crystals
Isophthalic Acid Hydrazide Meta-substituted aromatic dihydrazide Cytotoxic against colon cancer cells (HCT116, HT29); Reactive with aldehydes Anticancer agents
Phthalic Acid Hydrazide Ortho-substituted aromatic dihydrazide Unstable; Reactions with aldehydes often fail Limited applications
Benzoic Acid Hydrazide Monofunctional hydrazide MP: ~120°C; Forms iron-chelating hydrazones (e.g., pyridoxal isonicotinoyl hydrazone) Tuberculosis treatment (e.g., isoniazid)
Hydrocinnamic Alkyl Dihydrazides Aliphatic dihydrazides Enhances PLLA crystallization (better than talc) Biodegradable polymers

Reactivity and Stability

  • Positional Isomer Effects: TAH (para) and isophthalic acid hydrazide (meta) react efficiently with aldehydes to form Schiff bases, while phthalic acid hydrazide (ortho) often fails due to steric hindrance or instability . TAH’s para-substitution enables symmetrical bis-Schiff base formation (e.g., this compound-bis-salicylidene), enhancing antimicrobial activity compared to mono-hydrazides .
  • Polymer Applications :

    • TAH’s rigid aromatic core improves thermal stability in S-triazine-based polymers (e.g., 80–85% yield in polymer 7a–c synthesis) compared to aliphatic dihydrazides .
    • Hydrocinnamic dihydrazides, though effective as nucleating agents, lack the aromatic rigidity of TAH, limiting their use in high-temperature applications .

Key Differentiators of this compound

Symmetry : Para-substitution enables uniform reactivity and higher crystallinity in polymers.

Thermal Stability : Aromatic backbone provides superior thermal resistance compared to aliphatic analogues.

Versatility : Dual hydrazide groups allow bis-functionalization (e.g., Schiff bases, polymers), enhancing bioactivity and material properties.

Properties

IUPAC Name

4-(hydrazinecarbonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c9-10-7(11)5-1-3-6(4-2-5)8(12)13/h1-4H,9H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTVPAGODJIOVSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70299388
Record name Terephthalic acid hydrazide
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Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46206-74-0
Record name 46206-74-0
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Record name Terephthalic acid hydrazide
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Record name 4-(Hydrazinocarbonyl)benzoic acid
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Synthesis routes and methods I

Procedure details

In 1 l of methanol was dissolved 180 g of monomethyl terephthalate, and the solution was slowly added dropwise to 500 ml of hydrazine hydrate (50%) at room temperature while stirring. After the drop-wise addition, the mixture was heat-refluxed for 5 hours while stirring. A hydrochloric acid aqueous solution was slowly added to the reaction mixture to adjust to a pH of about 1 to thereby precipitate white crystals. Two liters of water was added to the system, followed by stirring for a while. The formed crystals were collected by filtration under reduced pressure, washed twice with 200 ml of water, and dried to obtain 160 g of p-carboxybenzhydrazide (melting point: 235-236° C.).
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Synthesis routes and methods II

Procedure details

Hydrazine hydrate was added to a solution of terephthalic acid monomethyl ester (1 g, 5.5 mmol) in MeOH (10 mL) and stirring was continued for 1 hr. The reaction mixture was concentrated to afford 900 mg (90.09% Yield) of 4-hydrazinocarbonyl-benzoic acid. p-Toluene sulfonic acid (48 mg, 0.277 mmol) was added to a solution of 4-hydrazinocarbonyl-benzoic acid (500 mg, 2.77 mmol) in triethylorthoformate (7.5 mL, 44.0 mmol) and stirring was continued with heating at 100° C. for 3 hrs. The reaction mixture was diluted with water, the solid was collected to afford 200 mg (37.9% Yield) of 4-[1,3,4]oxadiazol-2-yl-benzoic acid.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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